Cas no 474648-40-3 (2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride)

2-(4,5-ジヒドロ-1H-イミダゾール-2-イルスルファニル)-N-(4-メチルフェニル)アセタミド塩酸塩は、有機合成および医薬品研究において重要な中間体として利用される化合物です。その分子構造は、イミダゾリン骨格とチオエーテル結合を有し、高い反応性と選択性を示します。塩酸塩形態により、水溶性が向上し、取り扱いが容易である点が特徴です。また、4-メチルフェニル基の導入により、脂溶性の調整が可能で、生体適合性の向上が期待されます。本化合物は、薬理活性化合物の合成や機能性材料の開発において、優れた反応基質としての応用が可能です。

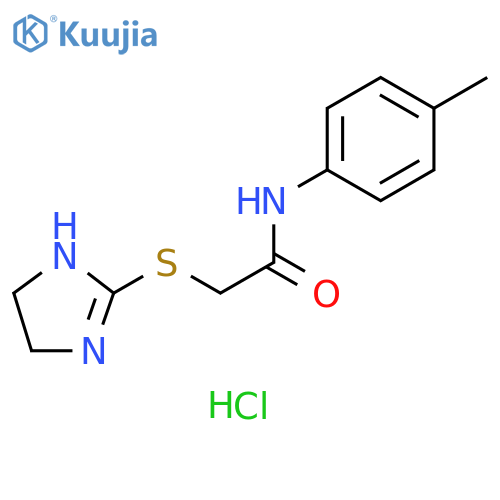

474648-40-3 structure

商品名:2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride

- 2-(2-Imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride

- SCHEMBL2491563

- CHEMBL1500400

- SR-01000009424

- F0832-0059

- 474648-40-3

- SMR000236391

- 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride

- 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride

- AKOS003082914

- MLS000723037

- SR-01000009424-1

-

- インチ: 1S/C12H15N3OS.ClH/c1-9-2-4-10(5-3-9)15-11(16)8-17-12-13-6-7-14-12;/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16);1H

- InChIKey: LFLRHANNPUHTHU-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC(C)=CC=1)C(=O)CSC1=NCCN1.Cl

計算された属性

- せいみつぶんしりょう: 285.0702610g/mol

- どういたいしつりょう: 285.0702610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8Ų

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0832-0059-10mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-2μmol |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-3mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-10μmol |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-4mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0832-0059-20mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 20mg |

$148.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-5mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-5μmol |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0832-0059-1mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F0832-0059-2mg |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride |

474648-40-3 | 90%+ | 2mg |

$88.5 | 2023-05-17 |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

474648-40-3 (2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide hydrochloride) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 4964-69-6(5-Chloroquinaldine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量